2-Oxa-5-azaspiro[3.5]nonan-8-ol
Description
Propriétés
IUPAC Name |
(8S)-2-oxa-5-azaspiro[3.5]nonan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-6-1-2-8-7(3-6)4-10-5-7/h6,8-9H,1-5H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFSAOUCDKFZJA-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC1O)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2(C[C@H]1O)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azaspiro[3.5]nonan-8-ol typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, leading to the formation of the spirocyclic structure . The reaction conditions often involve the use of formic acid and Oxone® as oxidizing agents to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 2-Oxa-5-azaspiro[3.5]nonan-8-ol are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-5-azaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Oxone® in formic acid.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms within the spirocyclic structure.
Common Reagents and Conditions
Oxidizing Agents: Oxone® in formic acid.
Reducing Agents: Sodium borohydride.
Solvents: Common solvents include dichloromethane and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ring-fused benzimidazoles .
Applications De Recherche Scientifique
2-Oxa-5-azaspiro[3.5]nonan-8-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, particularly in designing molecules with enhanced binding affinities to specific enzymes.
Materials Science: Its spirocyclic nature can be exploited in the development of novel materials with unique mechanical and chemical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mécanisme D'action
The mechanism by which 2-Oxa-5-azaspiro[3.5]nonan-8-ol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can bind to the active site of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), facilitating the reduction of substrates . The hydrogen bonding capacity of the compound is crucial for its efficient binding to target residues like His194 .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Analogous Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and properties of 2-Oxa-5-azaspiro[3.5]nonan-8-ol and related compounds:
Key Observations:
Position of Heteroatoms: The substitution of oxygen (oxa) at the 2- vs. 5-position (e.g., 2-oxa vs. For instance, 5-Oxaspiro[3.5]nonan-8-ol lacks the amine group, reducing its polarity compared to 2-Oxa-5-azaspiro[3.5]nonan-8-ol . The 5-azaspiro configuration in the target compound introduces basicity from the amine, which is absent in 5-oxa analogs .
Functional Group Effects: Benzyl Group: 5-Benzyl-2-Oxa-5-azaspiro[3.5]nonan-8-ol exhibits increased lipophilicity (logP ~2.5) compared to the parent compound, making it more membrane-permeable but less water-soluble . Ketone vs. Hydroxyl: The ketone in 5-Oxa-2-azaspiro[3.5]nonan-8-one enables nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl group in the target compound allows for hydrogen bonding and derivatization via esterification .
Physicochemical Properties
- Solubility: 2-Oxa-5-azaspiro[3.5]nonan-8-ol is moderately soluble in polar solvents (e.g., DMSO, ethanol) due to its hydroxyl and amine groups. 5-Oxaspiro[3.5]nonan-8-ol shows higher solubility in aprotic solvents (~20 mg/mL in DMSO) owing to its ether-dominated structure .
- Stability: Boc-protected derivatives (e.g., 5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane) are stable at room temperature, whereas the hydroxyl group in the target compound necessitates storage at 2–8°C to prevent oxidation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Oxa-5-azaspiro[3.5]nonan-8-ol, and how can purity (>95%) be ensured?
- Methodological Answer : The compound can be synthesized via spiroannulation reactions, leveraging bicyclic intermediates such as 1-azaspiro[3.5]nonan-2-one derivatives. For purity optimization, HPLC or preparative chromatography with Chromolith® columns (high-resolution reversed-phase) is recommended. Catalytic hydrogenation or recrystallization in polar solvents (e.g., ethanol/water mixtures) can further refine purity, as noted in spirocyclic compound synthesis protocols .
Q. How can the structural integrity of 2-Oxa-5-azaspiro[3.5]nonan-8-ol be validated post-synthesis?
- Methodological Answer : Use tandem techniques:
- NMR : Analyze sp³ hybridized carbons (δ 1.3–2.0 ppm for methylene/methyl groups) and hydroxyl protons (δ 7.3–8.0 ppm, broad singlet) .
- FT-IR : Confirm the lactam carbonyl stretch (~1750 cm⁻¹) and hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) .
- LC-MS : Monitor molecular ion peaks (e.g., m/z 293.68 for C₁₂H₁₁ClF₃NO₂ analogs) and isotopic patterns for halogenated impurities .
Q. What safety protocols are critical for handling 2-Oxa-5-azaspiro[3.5]nonan-8-ol in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines:
- Use nitrile gloves (impermeable to organic solvents) and fume hoods to avoid inhalation.
- Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed.
- Store separately from foodstuffs and oxidizing agents, as recommended for structurally similar spirocyclic amines .
Advanced Research Questions
Q. How do stereochemical variations in the spiro[3.5]nonane core affect bioactivity, and what strategies resolve chiral center ambiguities?
- Methodological Answer : Stereoisomers (e.g., (5R,6S)-rel configurations) can be resolved via chiral HPLC using Purospher®STAR columns with cellulose-based stationary phases. Bioactivity assays (e.g., enzyme inhibition) should compare enantiomers. Computational modeling (DFT or MD simulations) can predict steric/electronic effects of substituents like the 8-hydroxyl group .
Q. What contradictions exist in reported purity data for 2-Oxa-5-azaspiro[3.5]nonan-8-ol analogs, and how can these be reconciled?
- Methodological Answer : Discrepancies (e.g., 95% purity in commercial catalogs vs. trace impurities in synthesis studies) arise from differing analytical methods. Cross-validate using:
- GC-MS : Detect volatile byproducts (e.g., residual solvents).
- Elemental Analysis : Verify stoichiometry (e.g., C₁₀H₁₈Cl₂N₄O analogs require <0.5% deviation in C/H/N ratios) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 25–60°C for 24–72 hours; monitor degradation via UV-Vis (λ ~270 nm for aromatic analogs) .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C for most spirocycles) .
Q. What role does the 8-hydroxyl group play in intermolecular interactions, and how can this be exploited in drug design?
- Methodological Answer : The hydroxyl group enhances hydrogen-bonding with targets (e.g., enzyme active sites). Structure-activity relationship (SAR) studies should derivatize this group (e.g., acetylation, phosphorylation) and assess binding via SPR or ITC. Crystallography (e.g., PDB: A1H5F analogs) can visualize interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
